molecular formula C15H28O3 B8223474 9-Oxopentadecanoic acid

9-Oxopentadecanoic acid

Cat. No.: B8223474
M. Wt: 256.38 g/mol
InChI Key: OOTKSDXGXNSJHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Oxopentadecanoic acid (hypothetical structure: CH₃(CH₂)₅C(O)(CH₂)₈COOH) is a long-chain fatty acid characterized by a ketone group at the ninth carbon position. Oxo-fatty acids are critical intermediates in lipid metabolism and industrial synthesis, with variations in chain length and functional group positioning influencing their physicochemical and biological behaviors .

Properties

IUPAC Name

9-oxopentadecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28O3/c1-2-3-4-8-11-14(16)12-9-6-5-7-10-13-15(17)18/h2-13H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOTKSDXGXNSJHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)CCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-oxopentadecanoic acid can be achieved through various methods. One common approach involves the oxidation of pentadecanoic acid. This process typically uses oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to introduce the keto group at the desired position .

Industrial Production Methods: In an industrial setting, the production of 9-oxopentadecanoic acid may involve the catalytic oxidation of pentadecanoic acid using metal catalysts. This method ensures higher yields and purity of the final product. The reaction is usually carried out in a solvent such as acetic acid, with the temperature and pressure optimized for maximum efficiency .

Chemical Reactions Analysis

Types of Reactions: 9-Oxopentadecanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Grignard reagents, organolithium compounds.

Major Products Formed:

Scientific Research Applications

9-Oxopentadecanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9-oxopentadecanoic acid involves its interaction with various molecular targets and pathways. It is known to activate AMP-activated protein kinase (AMPK) and inhibit the mechanistic target of rapamycin (mTOR), both of which are crucial components of cellular metabolism and longevity pathways. These interactions lead to its broad anti-inflammatory and antiproliferative effects .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key structural and physical properties of 9-oxo-fatty acids with varying chain lengths:

Compound Name Chain Length Molecular Formula Melting Point (°C) Water Solubility LogP (Predicted) Source
9-Oxooctadecanoic acid 18C C₁₈H₃₄O₃ 83 Insoluble Not Available HMDB0030979
9-Oxohexadecanoic acid 16C C₁₆H₃₀O₃ Not Reported Insoluble Not Available HMDB0030973
9-Oxodec-2-enoic acid 10C (unsaturated) C₁₀H₁₆O₃ Not Reported Not Available Not Available Combi-Blocks
9-Oxononanoic acid 9C C₉H₁₆O₃ Not Reported Not Available Not Available PubChem 75704

Key Observations :

  • Chain Length and Melting Point: Longer chains (e.g., 18C) exhibit higher melting points due to stronger van der Waals interactions. For instance, 9-Oxooctadecanoic acid melts at 83°C, while shorter-chain analogs lack reported data .
  • Solubility : All compounds are hydrophobic, consistent with long-chain fatty acids.

Biological Activity

9-Oxopentadecanoic acid (9-OPA) is a fatty acid derivative that has garnered interest in the scientific community for its potential biological activities, particularly in cancer research and metabolic health. This article aims to provide a comprehensive overview of the biological activity of 9-OPA, including its mechanisms of action, effects on various cell types, and implications for health and disease.

9-Oxopentadecanoic acid is characterized by a long carbon chain with a ketone functional group at the 9th position. Its structure can be represented as follows:

C15H28O\text{C}_{15}\text{H}_{28}\text{O}

This unique structure is believed to contribute to its biological properties, particularly its interactions with cellular membranes and signaling pathways.

1. Cytotoxic Effects

Research indicates that 9-OPA exhibits significant cytotoxicity against various cancer cell lines. For instance, studies have shown that it can induce apoptosis in breast cancer cells (MCF-7) through the activation of specific signaling pathways. The compound has been observed to inhibit the JAK2/STAT3 signaling pathway, which is crucial for cell survival and proliferation in many cancers .

Table 1: Cytotoxicity of 9-Oxopentadecanoic Acid on MCF-7 Cells

Treatment Time (h)IC50 (µM)
24155.5
48119

2. Antioxidant Activity

9-OPA also demonstrates notable antioxidant properties, which are essential for protecting cells from oxidative stress. This activity is particularly relevant in the context of cancer, where oxidative stress can lead to DNA damage and tumor progression . The antioxidant potential of 9-OPA may be linked to its ability to scavenge free radicals and enhance cellular defense mechanisms.

Case Study 1: Inhibition of Cancer Cell Proliferation

In a recent study, researchers treated MCF-7 cells with varying concentrations of 9-OPA and assessed cell viability using MTT assays. The results indicated a dose-dependent decrease in cell viability, supporting the notion that 9-OPA can effectively inhibit cancer cell growth.

Case Study 2: Metabolic Effects

Another investigation focused on the metabolic effects of 9-OPA in animal models. The findings suggested that administration of this compound led to improved lipid profiles and reduced inflammation markers, indicating its potential role in metabolic health .

1. Antimicrobial Properties

Emerging evidence suggests that 9-OPA may possess antimicrobial properties against various pathogens. Studies have shown that fatty acids with similar structures can disrupt microbial membranes, leading to cell lysis . This property could be harnessed for therapeutic applications in treating infections.

2. Impacts on Inflammation

The anti-inflammatory effects of 9-OPA have been documented, particularly in models of chronic inflammation. By modulating inflammatory cytokine production, this compound may help mitigate conditions such as arthritis and other inflammatory diseases .

Q & A

Q. What analytical techniques are recommended for characterizing 9-Oxopentadecanoic acid in its pure form?

To ensure structural and chemical purity, researchers should employ a combination of spectroscopic and chromatographic methods:

  • Nuclear Magnetic Resonance (NMR) : Confirm molecular structure via <sup>1</sup>H and <sup>13</sup>C NMR to identify functional groups and carbon chain positions .
  • Fourier-Transform Infrared Spectroscopy (FT-IR) : Detect carbonyl (C=O) and carboxylic acid (O-H) groups to verify oxidation states .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity levels using reverse-phase columns with UV detection at 210–220 nm for carbonyl absorption .

Q. What synthetic routes are viable for 9-Oxopentadecanoic acid, and how do reaction conditions affect yield?

Two primary methods are used:

  • Oxidation of 9-Hydroxypentadecanoic Acid : Employ Jones reagent (CrO3/H2SO4) in acetone at 0–5°C, achieving ~70–80% yield. Monitor reaction progress via thin-layer chromatography (TLC) .
  • Grignard Reaction with Methyl 9-Oxononanoate : React with hexylmagnesium bromide in dry THF, followed by acidic workup to yield the carboxylic acid. Optimize stoichiometry (1:1.2 molar ratio) to minimize byproducts .

Q. What safety protocols are critical when handling 9-Oxopentadecanoic acid in laboratory settings?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis or heating to avoid inhalation of vapors .
  • Spill Management : Neutralize spills with sodium bicarbonate and dispose of waste in designated containers for organic acids .

Advanced Research Questions

Q. How should researchers address contradictory results in stability studies of 9-Oxopentadecanoic acid under varying pH conditions?

  • Experimental Replication : Conduct triplicate trials at pH 2, 7, and 12 using buffer systems (e.g., phosphate, acetate) to assess degradation kinetics .
  • Analytical Validation : Compare HPLC-UV and LC-MS/MS data to distinguish degradation products (e.g., decarboxylation or chain shortening) .
  • Statistical Analysis : Apply ANOVA to evaluate inter-experimental variability and identify confounding factors like temperature fluctuations .

Q. What strategies optimize the quantification of 9-Oxopentadecanoic acid in complex biological matrices (e.g., serum or tissue)?

  • Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from lipids and proteins .
  • Derivatization : Convert the carboxylic acid group to a methyl ester via BF3-methanol to enhance GC-MS sensitivity .
  • Internal Standards : Spike samples with deuterated analogs (e.g., 9-Oxopentadecanoic-d4 acid) to correct for matrix effects .

Q. How can differential scanning calorimetry (DSC) data elucidate polymorphic behavior in 9-Oxopentadecanoic acid?

  • Heating Rate Optimization : Use 5°C/min under nitrogen to detect phase transitions (e.g., melting or crystallization) without thermal degradation .
  • Polymorph Identification : Compare DSC thermograms with X-ray diffraction (XRD) data to correlate thermal events with crystal lattice changes .
  • Kinetic Analysis : Apply the Kissinger method to calculate activation energy for polymorphic transitions .

Q. What methodological considerations are critical when designing longitudinal studies on 9-Oxopentadecanoic acid’s role in lipid metabolism?

  • Dose-Response Calibration : Test 0.1–100 µM concentrations in vitro (e.g., hepatocyte cultures) to establish non-toxic thresholds .
  • Endpoint Selection : Measure biomarkers like β-oxidation rates (via radiolabeled palmitate) and PPAR-α activation (luciferase reporter assays) .
  • Confounding Variables : Control for dietary lipid intake and circadian rhythms in animal models through standardized feeding schedules .

Data Analysis and Interpretation

Q. How should clustered data from dose-dependent studies be statistically analyzed?

  • Mixed-Effects Models : Account for nested observations (e.g., repeated measurements per subject) using software like R or SAS .
  • Post Hoc Tests : Apply Tukey’s HSD to compare means across dose groups while controlling for Type I errors .
  • Sensitivity Analysis : Evaluate outliers via Cook’s distance to ensure robustness of dose-response curves .

Q. What experimental controls are essential when investigating 9-Oxopentadecanoic acid’s interactions with phospholipid membranes?

  • Negative Controls : Use non-oxidized pentadecanoic acid to isolate the effects of the ketone group .
  • Membrane Mimetics : Validate findings across model systems (e.g., liposomes vs. live cell membranes) .
  • Temperature Regulation : Maintain experiments at 37°C (±0.5°C) to mimic physiological conditions .

Methodological Best Practices

Q. How can researchers ensure reproducibility in synthetic protocols for 9-Oxopentadecanoic acid?

  • Detailed Documentation : Record exact molar ratios, solvent grades, and stirring rates in lab notebooks .
  • Peer Validation : Share protocols with independent labs for cross-verification of yields and purity .
  • Open Data : Deposit spectral data (NMR, IR) in public repositories like ChemSpider for community access .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-Oxopentadecanoic acid
Reactant of Route 2
Reactant of Route 2
9-Oxopentadecanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.